(E)-N-[(5Z)-3-(benzylsulfanyl)-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
Description
Properties
IUPAC Name |
N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4S2/c1-5-13-22(14-6-1)21-33-28-31-34-27(32(28)25-19-11-4-12-20-25)30-26(23-15-7-2-8-16-23)29-24-17-9-3-10-18-24/h1-20H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUCYGUFQMFIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5Z)-3-(benzylsulfanyl)-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N’-phenylbenzenecarboximidamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(5Z)-3-(benzylsulfanyl)-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the formation of the thiadiazole ring through reactions with various hydrazones and other precursors. The characterization of the synthesized compound is often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. For instance, signals corresponding to specific protons in the NMR spectrum can indicate the successful formation of the thiadiazole structure .
Anti-Cancer Properties
Recent studies have highlighted the anti-proliferative effects of thiadiazole derivatives against various cancer cell lines. Specifically, the compound demonstrated significant activity against hepatic cancer cell lines (HepG2), with an IC50 value indicating effective inhibition of cell growth . Molecular docking studies suggest that it interacts favorably with Glypican-3 (GPC-3), a protein implicated in hepatocellular carcinoma, through non-covalent interactions such as hydrogen bonding and pi-stacking .
Table 1: Anti-Cancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 Value (μg/mL) |
|---|---|---|
| (E)-N-[(5Z)-3-(benzylsulfanyl)-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide | HepG2 | 12.73 ± 1.36 |
| Other Thiadiazoles | HepG2 | Varies |
Anti-Viral Activity
Another promising application of this compound is its anti-viral properties. Research indicates that thiadiazole derivatives can act as zinc ejectors from HIV particles, effectively inactivating both HIV-1 and HIV-2 virions . This mechanism highlights the potential for developing therapeutic agents aimed at treating viral infections.
Computational Studies
In silico studies using molecular docking tools like PyRx have been instrumental in predicting the binding affinity and interaction modes of thiadiazole derivatives with their biological targets. These studies provide insights into the pharmacokinetic properties and potential ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of the compounds .
Table 2: In Silico Predictions for Thiadiazole Derivatives
| Parameter | Value |
|---|---|
| Lipinski's Rule Compliance | Yes |
| Toxicity Prediction | Non-carcinogenic |
| Drug Score Value | High |
Conclusion and Future Directions
The compound This compound represents a significant advancement in the field of medicinal chemistry with its promising anti-cancer and anti-viral activities. Future research should focus on:
- Clinical Trials : Testing the efficacy and safety in human subjects.
- Mechanistic Studies : Further elucidating the pathways involved in its anti-cancer and anti-viral effects.
This compound's potential as a therapeutic agent could lead to new treatments for challenging diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of (E)-N-[(5Z)-3-(benzylsulfanyl)-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Features
Table 1: Core Structures and Substituents
Key Observations :
Key Observations :
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
The compound (E)-N-[(5Z)-3-(benzylsulfanyl)-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. Thiadiazole derivatives have garnered significant attention due to their potential as therapeutic agents against various diseases, including cancer and infectious diseases. This article will explore the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The structure of the compound is characterized by a thiadiazole ring fused with a benzylsulfanyl group and a carboximidamide moiety. The presence of sulfur in the thiadiazole ring enhances its lipophilicity and ability to penetrate cellular membranes, which is crucial for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole scaffold exhibit significant activity against various bacterial and fungal strains.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial against S. aureus | 20 | |
| 1,3,4-Thiadiazole Derivative | Antifungal against Candida albicans | 28 |
In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. The compound has been evaluated for its cytotoxic effects on various cancer cell lines using assays such as MTT.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colorectal) | 6.99 ± 0.4 | |
| A549 (Lung) | 10.99 ± 0.3 | |
| T47D (Breast) | 9.66 ± 0.6 |
The results indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, comparable to standard chemotherapeutic agents.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was part of this series and showed promising results against E. coli and Bacillus subtilis.
- Cytotoxicity Assessment : In another study focusing on various cancer types, the compound was evaluated alongside other thiadiazole derivatives for its ability to induce apoptosis in cancer cells. It was found to significantly reduce cell viability in a dose-dependent manner.
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is closely linked to their structural features:
- Substitution Patterns : Variations in substituents on the thiadiazole ring significantly affect potency; for example, the introduction of electron-withdrawing groups tends to enhance anticancer activity.
- Ring Modifications : Modifying the thiadiazole ring can lead to improved binding affinity to target proteins involved in disease pathways.
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
Methodological Answer: Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate reaction kinetics but may promote side reactions. Evidence from structurally similar thiadiazole derivatives suggests reflux conditions in aprotic solvents (e.g., DMF or THF) are effective .
- Solvent Choice : Polar aprotic solvents enhance nucleophilic substitution reactions at the thiadiazole sulfur atom, while non-polar solvents may stabilize intermediates .
- Reaction Time : Monitor via TLC every 30–60 minutes; reactions typically complete within 4–8 hours for analogous compounds .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) and NMR (absence of residual solvent peaks) .
Q. Q2. Which analytical techniques are indispensable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzylsulfanyl group (δ 3.8–4.2 ppm for SCH₂Ph), thiadiazole ring protons (δ 7.1–7.5 ppm), and imidamide geometry (E/Z configuration via coupling constants) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and rules out adduct formation .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiadiazol-5-ylidene core, though single-crystal growth may require slow evaporation from dichloromethane/hexane .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for thiadiazolylidene derivatives?
Methodological Answer: Contradictions often arise from:
- Variability in Assay Conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
- Structural Analogues : Compare substituent effects (e.g., benzylsulfanyl vs. ethylsulfanyl groups) using SAR studies. Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like bacterial dihydrofolate reductase .
- Data Reproducibility : Replicate experiments across ≥3 independent trials with blinded analysis to minimize bias .
Q. Q4. What experimental strategies elucidate the reaction mechanism of thiadiazole ring formation during synthesis?
Methodological Answer:
- Intermediate Trapping : Quench reactions at timed intervals (e.g., 15, 30, 60 minutes) and analyze intermediates via LC-MS. For example, identifies a thiourea intermediate in analogous syntheses .
- Isotopic Labeling : Use ³⁴S-labeled starting materials to track sulfur incorporation into the thiadiazole ring via MS/MS fragmentation .
- Kinetic Studies : Determine rate laws under varying concentrations of reactants (e.g., benzyl mercaptan) to distinguish between SN2 and radical mechanisms .
Q. Q5. How to design experiments for establishing structure-activity relationships (SAR) targeting antimicrobial activity?
Methodological Answer:
- Systematic Substituent Variation : Synthesize derivatives with modifications at the benzylsulfanyl (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃ groups) and phenylcarboximidamide positions .
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
- Membrane Permeability Studies : Employ fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial cell membranes .
Q. Q6. What methodologies address challenges in characterizing the stereochemical stability of the (E)-configuration?
Methodological Answer:
- Dynamic NMR : Monitor isomerization at elevated temperatures (e.g., 50°C in DMSO-d₆) to calculate activation energy barriers .
- Chiral HPLC : Use a cellulose-based column to separate enantiomers, if present, and confirm configuration via circular dichroism (CD) .
- Theoretical Calculations : DFT simulations (e.g., Gaussian 16) predict thermodynamic stability of (E) vs. (Z) isomers based on steric and electronic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
